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The study of enterovirus replication has revealed a critical dependency on host cell lipid
metabolism. A key player in this process is the Oxysterol-binding protein (OSBP), which has
emerged as a promising target for broad-spectrum antiviral therapies.[1][2][3][4][5] Osbp-IN-1,
a representative inhibitor of OSBP, serves as a powerful chemical probe to dissect the role of
OSBP in the viral life cycle and to evaluate the therapeutic potential of targeting this host factor.

Enteroviruses, a genus of positive-sense RNA viruses, include significant human pathogens
such as poliovirus, coxsackieviruses, rhinoviruses, and enterovirus 71 (EV71). These viruses
remodel intracellular membranes to create replication organelles (ROs), specialized structures
essential for viral RNA synthesis. The formation and function of these ROs are intricately linked
to the host cell's lipid landscape.

Osbp-IN-1 and other OSBP inhibitors, like the natural product OSW-1 and the antifungal drug
itraconazole, disrupt enterovirus replication by targeting the OSBP-mediated lipid exchange at
membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus.
Enteroviruses hijack the cellular phosphatidylinositol 4-kinase Il beta (P14KB) to generate high
levels of phosphatidylinositol 4-phosphate (PI4P) on the RO membranes. PI4P then recruits
OSBP, which facilitates the transport of cholesterol to the ROs in exchange for PI4P, a process
vital for the structural integrity and function of the replication machinery.
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By inhibiting OSBP, Osbp-IN-1 effectively blocks this crucial cholesterol supply to the
replication sites, thereby inhibiting viral RNA replication. This mechanism of action confers a
broad-spectrum activity against a wide range of enteroviruses, with potent inhibitors like OSW-
1 exhibiting IC50 values in the low nanomolar range. The antiviral effect of these inhibitors can
be rescued by overexpressing OSBP, confirming that the antiviral activity is indeed mediated
through the specific targeting of this host protein. The use of Osbp-IN-1 in research allows for a
detailed investigation of these processes, contributing to our understanding of virus-host
interactions and aiding in the development of novel antiviral strategies.

Quantitative Data Summary

The following tables summarize the antiviral activity of various OSBP inhibitors against a range
of enteroviruses.

Table 1: Antiviral Activity of OSW-1 against Enteroviruses

Enterovirus

Cell Line IC50 (nM) Reference
Serotype
Enterovirus 71 (EV71) BGM 24-94
Coxsackievirus A21

HelLa 24-94
(CVA21)
Human Rhinovirus 2

HelLa 24-94
(HRV2)
Human Rhinovirus 14

HelLa 24-94
(HRV14)
Coxsackievirus B3

HAP1 0.2
(CvB3)
Coxsackievirus B3

BGM 2.4

(CVB3)

Table 2: Antiviral Activity of Itraconazole against Enteroviruses
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Enterovirus Serotype EC50 (pM) Reference
Enterovirus 71 (EV71) 1.15

Coxsackievirus A16 (CVA16) 0.12

Coxsackievirus B3 (CVB3) 0.12-1.81

Poliovirus 1 (PV1) 0.12-1.81

Enterovirus D68 (EV-D68) 0.12-1.81

Various Enteroviruses 0.3-1.6

Table 3: Antiviral Activity of TTP-8307 against Enteroviruses

Enterovirus Serotype EC50 (pM) Reference
Coxsackievirus B3 (CVB3) 1.2

Poliovirus (Sabin strains) Not specified

Coxsackievirus A16 (CVA16) 0.85

Coxsackievirus A21 (CVA21) 5.34

Human Rhinoviruses (various) Not specified

Experimental Protocols
Antiviral Activity Assay (CPE Reduction Assay)

This protocol is used to determine the concentration at which an OSBP inhibitor, such as
Osbp-IN-1, inhibits the virus-induced cytopathic effect (CPE).

Materials:

» Host cells permissive to the enterovirus of interest (e.g., HelLa, Vero, or RD cells)

o 96-well cell culture plates
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e Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and
antibiotics

» Enterovirus stock of known titer

e Osbp-IN-1 stock solution (in DMSO)

o Cell viability reagent (e.g., MTS or MTT)
» Plate reader

Procedure:

e Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after
24 hours of incubation.

¢ On the day of the experiment, prepare serial dilutions of Osbp-IN-1 in cell culture medium.

e Remove the growth medium from the cells and add the diluted compound to the wells in
triplicate. Include wells with no compound as a virus control and wells with no virus and no
compound as a cell control.

« Infect the wells (except for the cell control wells) with the enterovirus at a multiplicity of
infection (MOI) that causes complete CPE in the virus control wells within 48-72 hours.

¢ Incubate the plate at the optimal temperature for virus replication (e.g., 37°C).

 After the incubation period, when CPE is complete in the virus control wells, assess cell
viability using a reagent like MTS or MTT according to the manufacturer's instructions.

e Measure the absorbance at the appropriate wavelength using a plate reader.

o Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability
against the logarithm of the compound concentration and fitting the data to a dose-response
curve.

Viral Titer Determination (Plaque Assay)
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This protocol is used to quantify the amount of infectious virus produced in the presence or
absence of an OSBP inhibitor.

Materials:

o Confluent monolayer of host cells in 6-well or 12-well plates

» Virus samples to be titered

e Cell culture medium

e Overlay medium (e.g., medium containing 1.2% Avicel or 0.6% agarose)

 Fixing solution (e.g., 4% formaldehyde in PBS)

 Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

Prepare 10-fold serial dilutions of the virus samples in serum-free medium.

e Remove the growth medium from the cell monolayers and wash once with PBS.

 Inoculate the cells with 200-500 pL of each viral dilution and incubate for 1 hour at 37°C to
allow for virus adsorption.

» After the adsorption period, remove the inoculum and gently add 2-3 mL of the overlay
medium to each well.

 Incubate the plates at 37°C until plaques (zones of cell death) are visible (typically 2-4 days).

 Fix the cells by adding the fixing solution and incubating for at least 20 minutes.

» Remove the overlay and the fixing solution, and stain the cell monolayer with crystal violet
solution for 15 minutes.

» Gently wash the wells with water to remove excess stain and allow the plates to dry.

e Count the number of plaques in the wells that have between 10 and 100 plaques.
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Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

OSBP Overexpression Rescue Assay

This experiment is performed to confirm that the antiviral activity of Osbp-IN-1 is specifically
due to its inhibition of OSBP.

Materials:

Host cells

Expression plasmid for OSBP (or a drug-resistant mutant) or an empty vector control
Transfection reagent

Osbp-IN-1

Enterovirus (e.g., a reporter virus expressing luciferase for easier quantification)
Luciferase assay reagent (if using a reporter virus)

Luminometer

Procedure:

Transfect the host cells with either the OSBP expression plasmid or the empty vector control.
After 24-48 hours, re-seed the transfected cells into a 96-well plate.

Treat the cells with a concentration of Osbp-IN-1 that is known to inhibit viral replication
(e.g., 5-10 times the EC50).

Infect the cells with the enterovirus.

After an appropriate incubation period (e.g., 8-10 hours), measure viral replication. If using a
luciferase-expressing virus, lyse the cells and measure luciferase activity.

Compare the level of viral replication in cells overexpressing OSBP to the control cells. A
rescue of viral replication in the OSBP-overexpressing cells in the presence of the inhibitor
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confirms the on-target activity of Osbp-IN-1.

Lipid Droplet Staining

This protocol is used to visualize the effect of Osbp-IN-1 on lipid droplet formation, which can
be altered during enterovirus infection.

Materials:

e Host cells grown on glass coverslips

» Enterovirus

« Osbp-IN-1

 Fixing solution (e.g., 4% paraformaldehyde)

e Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
e Lipid droplet stain (e.g., BODIPY 493/503 or Oil Red O)

e Nuclear stain (e.g., DAPI)

e Mounting medium

¢ Fluorescence microscope

Procedure:

Seed cells on coverslips and allow them to adhere.

Treat the cells with Osbp-IN-1 and/or infect them with the enterovirus.

At the desired time point post-infection, fix the cells with paraformaldehyde.

Permeabilize the cells with Triton X-100.

Stain for lipid droplets using BODIPY 493/503 or another suitable dye.
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o Counterstain the nuclei with DAPI.
e Mount the coverslips onto microscope slides.

 Visualize and capture images using a fluorescence microscope. Analyze changes in lipid
droplet number, size, and distribution.

Visualizations

Caption: Hijacking of the OSBP pathway by enteroviruses and the inhibitory action of Osbp-IN-
1.
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In Vitro Experiments
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Caption: General experimental workflow for studying Osbp-IN-1's effect on enterovirus
replication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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